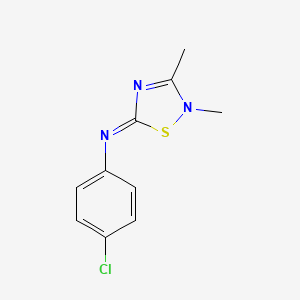![molecular formula C19H20N6O B12935702 N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-36-9](/img/structure/B12935702.png)
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step procedures. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[3,2-d]pyrimidine core, and subsequent functionalization with piperazine and phenyl groups . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反应分析
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides or sulfonyl chlorides
科学研究应用
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
作用机制
The mechanism of action of N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate access and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other pyrido[3,2-d]pyrimidine derivatives:
Palbociclib: A breast cancer drug with a similar pyridopyrimidine core but different functional groups.
Dilmapimod: A potential treatment for rheumatoid arthritis, also featuring a pyridopyrimidine structure.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidin derivatives: These compounds are studied as CDK4/6 inhibitors for cancer treatment. The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and therapeutic potential.
属性
CAS 编号 |
917757-36-9 |
|---|---|
分子式 |
C19H20N6O |
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-(6-phenyl-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C19H20N6O/c1-13(26)21-19-23-16-8-7-15(14-5-3-2-4-6-14)22-17(16)18(24-19)25-11-9-20-10-12-25/h2-8,20H,9-12H2,1H3,(H,21,23,24,26) |
InChI 键 |
QBHLPPPVMWYVAS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C(=N1)N3CCNCC3)N=C(C=C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)
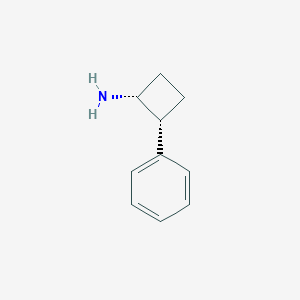
![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
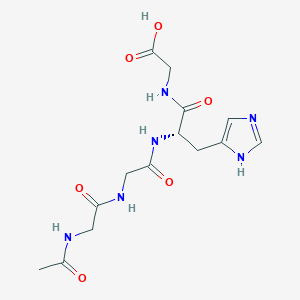
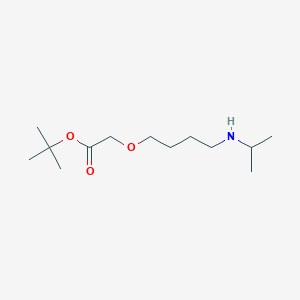
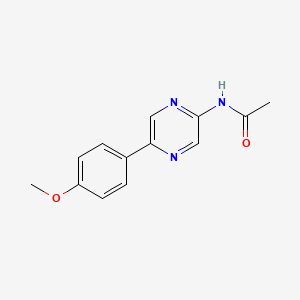

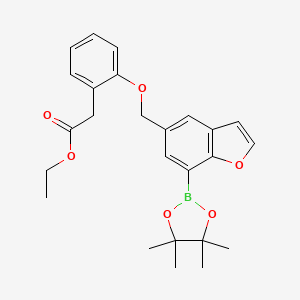
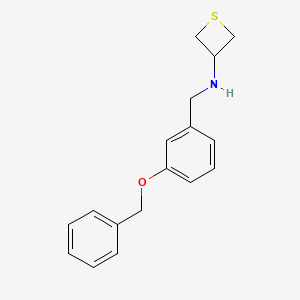
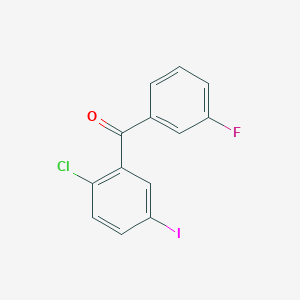
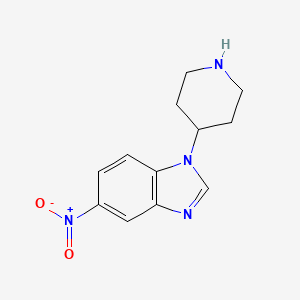

![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
